N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine is a heterocyclic compound with a unique structure that combines a pyran ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of molecular iodine as a catalyst to facilitate the formation of the pyran ring . Another approach utilizes titanocene-catalyzed reductive domino reactions to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are likely to be employed to ensure sustainable and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium hydride (NaH), and sodium borohydride (NaBH4) . Reaction conditions typically involve mild temperatures and solvent-free environments to promote efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a simpler structure, often used as a reactant in organic synthesis.
2H-Pyrano[3,2-b]pyridin-4-amine: Another similar compound with slight structural variations.
Uniqueness
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine stands out due to its unique combination of a pyran and pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H12N2O |
---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c1-10-7-4-6-12-8-3-2-5-11-9(7)8/h2-3,5,7,10H,4,6H2,1H3 |
InChI-Schlüssel |
XNBPJQKUNJTMIP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCOC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.